molecular formula C12H10FN3 B2510206 1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile CAS No. 2093821-48-6

1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile

Cat. No.: B2510206
CAS No.: 2093821-48-6
M. Wt: 215.231
InChI Key: MTXRTYZVVBOWOV-UHFFFAOYSA-N
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Description

1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile is a synthetic organic compound with the molecular formula C12H10FN3 This compound features a cyclopropane ring substituted with a cyano group and a 4-fluorophenylamino group

Preparation Methods

The synthesis of 1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable cyclopropane derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the fluorophenylamino group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyano and fluorophenylamino groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action are studied to understand how it exerts its effects at the molecular level .

Comparison with Similar Compounds

1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1-cyanocyclopropyl)methyl-(4-fluorophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-10-1-3-11(4-2-10)16(9-15)8-12(7-14)5-6-12/h1-4H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXRTYZVVBOWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN(C#N)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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